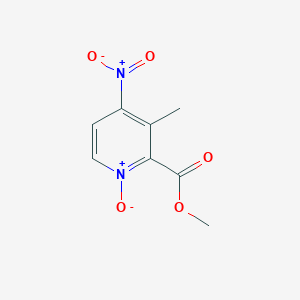

5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester

Overview

Description

5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester is an organic compound with the molecular formula C8H8N2O5. This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of nitro and ester functional groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester typically involves the nitration of 3-methylpyridine followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyridine ring. The resulting 3-methyl-4-nitropyridine is then subjected to esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and concentration, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder with hydrochloric acid.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 3-methyl-4-amino-1-oxo-1lambda~5~-pyridine-2-carboxylate.

Substitution: Various amides or esters depending on the nucleophile used.

Hydrolysis: 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its N-oxide functionality enhances the solubility and bioavailability of drugs, making it valuable in drug formulation.

Prodrugs and Drug Development

N-Oxides are increasingly recognized for their role as prodrugs , which are pharmacologically inactive compounds that convert to active drugs within the body. The unique properties of N-oxides allow for targeted delivery and reduced side effects. For instance, compounds with N-oxide groups can be designed to release active agents under specific physiological conditions, such as hypoxia .

Antibacterial Agents

Research indicates that N-oxides can exhibit significant antibacterial properties. The compound has been studied for its potential to enhance the efficacy of existing antibiotics by improving their pharmacokinetic profiles .

Polymer Chemistry

The incorporation of this compound into polymer matrices has demonstrated promising results in creating biocompatible materials. These materials are characterized by their nonimmunogenic properties, making them suitable for biomedical applications.

Stealth Materials

Polymeric N-oxides have shown excellent blood compatibility and can be used as stealth materials in drug delivery systems. This characteristic minimizes immune responses and prolongs circulation time in the bloodstream, enhancing the therapeutic efficacy of conjugated drugs .

Synthesis and Reaction Chemistry

The compound plays a significant role in various chemical reactions, particularly those involving nucleophilic substitutions and oxidations.

N-Oxidation Reactions

The synthesis of 5-Methyl-4-nitropyridine-N-oxide derivatives often involves N-oxidation processes using reagents like m-chloroperbenzoic acid (m-CPBA). These reactions are crucial for converting simple pyridine derivatives into more complex structures with enhanced biological activity .

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| N-Oxidation | m-CPBA | 63 |

| Esterification | Sulfuric Acid | Variable |

| Reduction | Sodium Cyanide | 85 |

Case Studies

Case Study 1: Hypoxia-Activated Prodrugs

A study explored the use of N-oxides, including derivatives of 5-Methyl-4-nitropyridine-N-oxide, as hypoxia-activated prodrugs. These compounds demonstrated selective activation in low oxygen environments, making them ideal candidates for cancer therapy .

Case Study 2: Development of Antibacterial Agents

Research highlighted the synthesis of new antibacterial agents derived from 5-Methyl-4-nitropyridine-N-oxide. The derivatives showed enhanced activity against resistant bacterial strains, showcasing the compound's potential in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form that can interact with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-methyl-4-nitrobenzoate: Similar structure but with a benzene ring instead of a pyridine ring.

Ethyl 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester is unique due to the presence of both nitro and ester functional groups on a pyridine ring. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.

Biological Activity

5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester, a derivative of pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring a pyridine ring with a nitro group and a carboxylic acid moiety, contributes to its reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 197.17 g/mol. The presence of the N-oxide functional group enhances its electron-withdrawing characteristics, which can influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₃O₄ |

| Molecular Weight | 197.17 g/mol |

| Functional Groups | Nitro, Carboxylic Acid, N-Oxide |

Biological Activities

Research indicates that compounds related to pyridine derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine-N-oxides possess significant antibacterial properties. For instance, 4-nitropyridine-N-oxide has demonstrated effectiveness against various bacterial strains, suggesting similar potential for 5-Methyl-4-nitropyridine-N-oxide .

- Antioxidant Properties : The N-oxide functionality may contribute to antioxidant activities by scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : Some studies indicate that pyridine derivatives can act as inhibitors for specific enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative disorders like Alzheimer's disease .

Study on Antimicrobial Activity

A study investigating the antimicrobial effects of various pyridine derivatives found that compounds with N-oxide functionalities exhibited notable activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were reported in the low millimolar range, indicating potential for therapeutic applications .

Neuroprotective Effects

Another research project focused on the neuroprotective properties of pyridine derivatives against β-amyloid-induced toxicity in neuroblastoma cell lines. The compound showed promise in enhancing cell viability and reducing oxidative damage, potentially through its antioxidant properties .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving nitration and oxidation reactions. Typical synthetic routes include:

- Nitration of 5-Methylpyridine : Using nitric acid to introduce the nitro group at the appropriate position.

- Oxidation to N-Oxide : Employing oxidizing agents like m-chloroperbenzoic acid (mCPBA) to convert the nitrogen atom into an N-oxide.

- Esterification : Reacting the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester?

A multi-step synthesis is typically employed, involving nitration, oxidation, and esterification. For example, nitration of pyridine derivatives followed by N-oxidation using oxidizing agents like hydrogen peroxide in acidic media can yield the N-oxide core. Subsequent esterification with methanol under reflux conditions, catalyzed by sulfuric acid, may be used to introduce the methyl ester group. Reaction intermediates should be monitored via thin-layer chromatography (TLC), and purification via column chromatography is recommended to isolate high-purity products .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Elemental analysis to verify stoichiometry (e.g., deviations ≤0.3% for C, H, N content, as seen in similar N-oxide compounds) .

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns. Data-dependent MS/MS acquisition parameters, such as collision energy optimization (e.g., 20–35 eV), can resolve structural ambiguities .

- FT-IR spectroscopy to identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹, ester carbonyls at ~1720 cm⁻¹).

Q. How should researchers ensure compound stability during storage?

N-oxide compounds are sensitive to moisture and light. Store in amber vials under inert gas (e.g., argon) at –20°C. For aqueous-compatible derivatives, 50% w/w aqueous solutions may enhance stability, as demonstrated for structurally related N-oxide systems .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data be resolved?

Minor deviations (e.g., 0.1–0.3% in carbon content) may arise from hydration or residual solvents. Re-crystallize the compound from anhydrous solvents (e.g., dry ethanol) and repeat analysis under controlled humidity. For persistent issues, combine thermogravimetric analysis (TGA) with elemental data to detect bound water or solvent .

Q. What strategies optimize reaction yields in the presence of competing side reactions?

- Temperature control : Lower reaction temperatures (0–5°C) during nitration minimize byproducts like over-nitrated derivatives.

- Catalyst screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity for the 4-nitro position on the pyridine ring.

- In situ monitoring : Use real-time UV-Vis spectroscopy to track nitro group introduction and adjust reaction times dynamically .

Q. How can conflicting MS/MS fragmentation patterns be addressed?

Adjust collision energy (CE) and isolation width parameters to reduce ambiguous fragment ions. For example, narrower isolation widths (1–2 m/z) and stepped CE (e.g., 10, 20, 30 eV) can differentiate between ester cleavage and N-oxide ring-opening pathways. Cross-validate with synthetic analogs or isotopic labeling to confirm fragmentation pathways .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Large-scale reactions may suffer from uneven heat distribution, leading to regiochemical drift. Use flow chemistry systems to ensure consistent temperature and mixing. Validate batch consistency via <sup>1</sup>H-NMR (e.g., monitoring the 4-nitro proton signal at δ 8.9–9.2 ppm) and compare with small-scale benchmarks .

Q. Methodological Considerations from Literature

- Contradiction handling : If synthetic yields vary between studies, compare solvent polarity (e.g., DMF vs. acetonitrile) and oxidizing agents (e.g., H₂O₂ vs. m-CPBA) to identify critical variables .

- Safety protocols : Follow SDS guidelines for N-oxide handling, including PPE (gloves, goggles) and emergency procedures for spills (neutralize with sodium bicarbonate) .

Properties

IUPAC Name |

methyl 3-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-5-6(10(13)14)3-4-9(12)7(5)8(11)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWWEHHZZMCXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C(=O)OC)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717995 | |

| Record name | Methyl 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-52-1 | |

| Record name | Methyl 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.